molecular formula C12H20O B1606750 Diethyldimethylcyclohex-2-en-1-one CAS No. 68845-36-3

Diethyldimethylcyclohex-2-en-1-one

Cat. No.: B1606750
CAS No.: 68845-36-3
M. Wt: 180.29 g/mol
InChI Key: XTLADQIHXKMVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyldimethylcyclohex-2-en-1-one (CAS: 68845-36-3), also known as Azarbre, is a substituted cyclohexenone derivative with the molecular formula C₁₂H₂₀O. Its structure features a cyclohex-2-en-1-one backbone with ethyl (C₂H₅) and methyl (CH₃) substituents at the 3,5- and 2,5-positions, respectively . The compound is characterized by its lipophilic nature (log P value reported but unspecified in evidence) and is widely used in fragrance formulations due to its woody, herbal olfactory profile . Its synthesis involves complex alkylation steps, and its registration under REACH (European Union) dates to May 31, 2018, indicating its regulated industrial use .

Properties

CAS No.

68845-36-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3,4-diethyl-2,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C12H20O/c1-5-10-8(3)7-12(13)9(4)11(10)6-2/h8,10H,5-7H2,1-4H3

InChI Key

XTLADQIHXKMVGQ-UHFFFAOYSA-N

SMILES

CCC1C(CC(=O)C(=C1CC)C)C

Canonical SMILES

CCC1C(CC(=O)C(=C1CC)C)C

Other CAS No.

68845-36-3

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: this compound’s bulky ethyl groups enhance lipophilicity compared to the smaller methyl groups in (R)-(+)-3,4-Dimethylcyclohex-2-en-1-one. This increases its persistence in fragrance formulations .
  • Synthetic Complexity :

    • This compound requires multi-step alkylation, whereas the dimethyl variant (3,4-Dimethylcyclohex-2-en-1-one) is synthesized via simpler methyl group additions, as described in .

Physicochemical Properties

Property This compound 3,4-Dimethylcyclohex-2-en-1-one (5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
Molecular Weight (g/mol) 180.3 124.18 162.23
Boiling Point (°C) Not reported ~200 (estimated) Not reported
Log P (Lipophilicity) High (ethyl groups) Moderate (methyl groups) Moderate (isopropenyl)
Primary Use Fragrance base Synthetic intermediate Flavor/Fragrance exploration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.